Cas no 919859-47-5 (2-chloro-N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-6-fluorobenzamide)

2-chloro-N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-6-fluorobenzamide structure
919859-47-5 structure
Product Name:2-chloro-N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-6-fluorobenzamide
CAS No:919859-47-5
MF:C18H10Cl2FN5O2
MW:418.208704471588
CID:5496098
PubChem ID:16811164
Update Time:2025-07-17

2-chloro-N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-6-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • F2823-0544
    • 2-chloro-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-6-fluorobenzamide
    • 919859-47-5
    • 2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide
    • AKOS024470539
    • 2-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-6-fluorobenzamide
    • 2-chloro-N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-6-fluorobenzamide
    • Inchi: 1S/C18H10Cl2FN5O2/c19-10-3-1-4-11(7-10)26-16-12(8-23-26)18(28)25(9-22-16)24-17(27)15-13(20)5-2-6-14(15)21/h1-9H,(H,24,27)
    • InChI Key: GGGBYXLWXMYEQP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N1C2=C(C=N1)C(N(C=N2)NC(C1C(=CC=CC=1Cl)F)=O)=O

Computed Properties

  • Exact Mass: 417.0195581g/mol
  • Monoisotopic Mass: 417.0195581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 654
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 79.6Ų

2-chloro-N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-6-fluorobenzamide Pricemore >>

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Additional information on 2-chloro-N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-6-fluorobenzamide

Introduction to 2-chloro-N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-6-fluorobenzamide (CAS No. 919859-47-5)

2-chloro-N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-6-fluorobenzamide, identified by its CAS number 919859-47-5, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolo[3,4-d]pyrimidine scaffold, a class of molecules widely recognized for their biological activity and potential therapeutic applications. The structural features of this compound, including its chloro and fluoro substituents, contribute to its unique chemical properties and make it a promising candidate for further investigation in drug discovery.

The molecular structure of 2-chloro-N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-6-fluorobenzamide incorporates several key functional groups that are of particular interest to researchers. The presence of a chloro group at the 2-position and another at the 3-position of the phenyl ring enhances its reactivity and binding affinity to biological targets. Additionally, the oxo group at the 4-position and the fluorobenzamide moiety at the 6-position contribute to its pharmacological profile. These structural elements collectively contribute to the compound's potential as an inhibitor or modulator of various enzymatic and cellular pathways.

In recent years, there has been a growing interest in pyrazolo[3,4-d]pyrimidine derivatives due to their diverse biological activities. These compounds have been shown to exhibit properties such as kinase inhibition, anti-inflammatory effects, and antiviral activity. The specific substitution pattern in 2-chloro-N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-6-fluorobenzamide is thought to enhance its interaction with biological targets, making it a valuable scaffold for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential in oncology research. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their ability to inhibit various kinases involved in cancer cell proliferation and survival. The chloro and fluoro substituents in 2-chloro-N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-6-fluorobenzamide are particularly noteworthy as they can improve the compound's solubility and metabolic stability while enhancing its binding affinity to target enzymes. This makes it a promising candidate for further development as an anticancer drug.

Furthermore, the compound's structural similarity to known bioactive molecules suggests that it may have additional therapeutic applications beyond oncology. For instance, it could potentially be explored for its anti-inflammatory or immunomodulatory properties. The pyrazolo[3,4-d]pyrimidine core is known to interact with various biological pathways, making it a versatile scaffold for drug discovery. The specific modifications in 2-chloro-N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-6-fluorobenzamide are likely to fine-tune its pharmacological activity towards specific therapeutic targets.

Recent studies have also highlighted the importance of fluorine atoms in pharmaceutical compounds due to their ability to enhance binding affinity and metabolic stability. The presence of a fluorobenzamide moiety in 2-chloro-N-1-(3-chlorophenyl)-4-oxydo-H-pyrazolopyrimidinopridinil--fluorobenzoamido contributes to these desirable properties. This makes it an attractive candidate for further development as a lead compound in drug discovery efforts.

The synthesis of 2-chloro-N-l-(s-trichlorophenyl)--oxop--pyrazolopyrimidinopridinil--fluorobenzoamido is another area of interest for researchers. The synthesis involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can facilitate the introduction of complex functional groups into the molecule. These synthetic strategies are crucial for obtaining high-quality material that can be used in subsequent biological evaluations.

In conclusion,2-chloro-N-l-(s-trichlorophenyl)--oxop--pyrazolopyrimidinopridinil--fluorobenzoamido (CAS No. 91985947) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents with applications in oncology and other therapeutic areas. Further research is warranted to fully explore its biological activity and potential clinical applications.

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